![molecular formula C17H16N2O3S B7467554 (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate](/img/structure/B7467554.png)
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate
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Overview
Description
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate, also known as AOPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is not fully understood. However, it has been reported that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been reported to have various biochemical and physiological effects. In vitro studies have shown that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can induce apoptosis in cancer cells and inhibit bacterial growth. In vivo studies have shown that (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can reduce tumor growth in mice. However, further studies are needed to determine the long-term effects of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate on human health.
Advantages and Limitations for Lab Experiments
One of the advantages of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is its high purity and yield in synthesis. Additionally, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to have potent antitumor and antibacterial properties, making it a promising candidate for further research. However, one limitation of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is its limited solubility in water, which may hinder its use in certain applications.
Future Directions
There are several future directions for research on (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate. One direction is to investigate the potential use of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate as a fluorescent probe for detecting metal ions. Another direction is to explore the use of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate as a building block for constructing functional materials. Additionally, further studies are needed to determine the long-term effects of (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate on human health and to optimize its synthesis method for large-scale production.
In conclusion, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate is a promising chemical compound that has potential applications in various fields. Its synthesis method is well-established, and its antitumor and antibacterial properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and long-term effects on human health.
Synthesis Methods
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate can be synthesized by reacting 3-phenothiazin-10-ylpropanoic acid with ethyl chloroformate and then treating the resulting intermediate with ammonia. This method has been reported to yield (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate in high purity and yield.
Scientific Research Applications
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been extensively studied for its potential use in various fields, including biology, chemistry, and materials science. In biology, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been shown to have antitumor and antibacterial properties. In chemistry, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been used as a fluorescent probe for detecting metal ions. In materials science, (2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate has been used as a building block for constructing functional materials.
properties
IUPAC Name |
(2-amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-16(20)11-22-17(21)9-10-19-12-5-1-3-7-14(12)23-15-8-4-2-6-13(15)19/h1-8H,9-11H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHNASJEFGWERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC(=O)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-oxoethyl) 3-phenothiazin-10-ylpropanoate |
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